molecular formula C15H15NO3 B1453135 5-(2,6-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187167-87-8

5-(2,6-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1453135
CAS No.: 1187167-87-8
M. Wt: 257.28 g/mol
InChI Key: IQLKZYRWECPSNR-UHFFFAOYSA-N
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Description

“5-(2,6-Dimethoxybenzoyl)-2-methylpyridine”, also known as DMBP, is a pyridine-based compound. It has a linear formula of C15H15NO3 . The compound is a white crystalline solid that is soluble in most organic solvents such as chloroform, methanol, and ethanol.


Synthesis Analysis

The synthesis of similar compounds involves the esterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . This process involves the use of triethylamine as an HCl scavenger and the reaction is carried out at room temperature .


Molecular Structure Analysis

The molecular structure of DMBP can be represented by the linear formula C15H15NO3 . The InChI code for this compound is 1S/C15H15NO3/c1-10-7-8-11(16-9-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of DMBP include esterification and acylation . The esterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride is followed by the acylation of one of the hydroxyl groups of the resulting dibenzyl tartrate .


Physical and Chemical Properties Analysis

DMBP is a white crystalline solid that is soluble in most organic solvents such as chloroform, methanol, and ethanol. It has a molecular weight of 257.29 .

Scientific Research Applications

Molecular Structure and Spectral Properties

The research conducted by Erre et al. (2000) on the mixed complex formed by Mn(II), 2,6-dimethoxybenzoate (dmb), and 2,2′:6′,2″-terpyridine (terpy) highlights the significance of 2,6-dimethoxybenzoate in forming complexes with unique geometrical arrangements. This study provides insight into the structural and spectral properties of such complexes, emphasizing the large distortions observed due to the dimensions of the Mn(II) ion, which could have implications in designing metal-organic frameworks or catalysts with specific functionalities (Erre, Micera, Garribba, & Bényei, 2000).

Anticonvulsant Agents

The molecular salts synthesized by Mangaiyarkarasi and Kalaivani (2013) involving 2-methylpyridinium/pyridinium and 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olates exhibit noticeable anticonvulsant activity. This study suggests the potential of 2,6-dimethoxybenzoate derivatives in the development of new anticonvulsant drugs, highlighting their structural basis for efficacy and providing a foundation for further pharmacological investigations (Mangaiyarkarasi & Kalaivani, 2013).

Synthesis and Characterization of Complexes

Garribba, Micera, and Zema (2004) explored the synthesis and characterization of ternary complexes involving manganese(II) with derivatives of benzoic acid and nitrogenous bases, where 2,6-dimethoxybenzoate played a critical role. This research provides valuable insights into the synthesis processes and the influence of 2,6-dimethoxybenzoate on the formation and properties of the complexes, contributing to the understanding of metal coordination chemistry and its potential applications in catalysis and materials science (Garribba, Micera, & Zema, 2004).

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dimethoxybenzoyl chloride, indicates that it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-8-11(9-16-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLKZYRWECPSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220281
Record name (2,6-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-87-8
Record name (2,6-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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